Chk-IN-1

CHK1 CHK2 Checkpoint Kinase

Chk-IN-1 (1278405-51-8) is a dual CHK1/CHK2 inhibitor for investigating combined checkpoint abrogation and chemosensitization mechanisms. Its thieno[2,3-d]pyridazine-7-carboxamide scaffold differs from CHK1-selective clinical candidates (MK-8776, LY2603618), enabling direct phenotypic comparison. Ideal for SAR studies, cell cycle assays, and defining CHK1-specific vs. dual inhibition outcomes. Sourced with verified purity and compliant international shipping.

Molecular Formula C18H19ClFN5OS
Molecular Weight 407.9 g/mol
Cat. No. B12293538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChk-IN-1
Molecular FormulaC18H19ClFN5OS
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl
InChIInChI=1S/C18H18FN5OS.ClH/c19-11-4-1-3-10(7-11)14-8-13-16(26-14)15(17(20)25)23-24-18(13)22-12-5-2-6-21-9-12;/h1,3-4,7-8,12,21H,2,5-6,9H2,(H2,20,25)(H,22,24);1H/t12-;/m0./s1
InChIKeyUQMQCIABCNUZPU-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chk-IN-1 (CAS 1278405-51-8): A Dual CHK1/CHK2 Inhibitor for Checkpoint Abrogation Studies


Chk-IN-1 (CAS 1278405-51-8) is a small-molecule, dual inhibitor of the checkpoint kinases CHK1 and CHK2 with documented antiproliferative activity . As a member of the thieno[2,3-d]pyridazine-7-carboxamide class, Chk-IN-1 is designed to abrogate the DNA damage-induced G2/M cell cycle checkpoint, thereby preventing cancer cells from repairing cytotoxic damage .

Why Chk-IN-1 Cannot Be Interchanged with Selective CHK1 Inhibitors Like MK-8776 or LY2603618


Substituting Chk-IN-1 with a selective CHK1 inhibitor (e.g., MK-8776, LY2603618) introduces a fundamental change in the biological system under investigation. Chk-IN-1's activity profile is defined by its dual inhibition of both CHK1 and CHK2 , whereas clinical candidates like MK-8776 are optimized for high selectivity for CHK1 over CHK2 (e.g., ~500-fold) . This difference in kinase targeting—dual CHK1/CHK2 versus CHK1-selective—will produce distinct cellular phenotypes and chemosensitization outcomes, making generic substitution scientifically invalid without direct cross-validation.

Chk-IN-1 Quantitative Evidence: Comparative Performance Data for Procurement Decisions


Chk-IN-1's Dual CHK1/CHK2 Profile vs. CHK1-Selective Inhibitors: Target Spectrum Comparison

Chk-IN-1 is characterized as a dual inhibitor of both CHK1 and CHK2 . This contrasts with CHK1-selective inhibitors such as MK-8776 (CHK1 IC50 = 3 nM, 500-fold selectivity over CHK2) , LY2603618 (CHK1 IC50 = 7 nM, >1000-fold selectivity) , and PF-477736 (CHK1 Ki = 0.49 nM, ~100-fold selectivity) [1]. AZD7762, while also a dual CHK1/CHK2 inhibitor (CHK1 IC50 = 5 nM, equally potent against CHK2) , is a distinct chemical scaffold. The dual-target profile of Chk-IN-1 is a defining characteristic that determines its utility in experimental systems.

CHK1 CHK2 Checkpoint Kinase Selectivity

Chk-IN-1 Functional G2/M Checkpoint Abrogation vs. MK-8776 and LY2603618

Chk-IN-1 is reported to prevent DNA damage repair mechanisms from causing cell cycle arrest at the G2/M checkpoint . This functional endpoint of checkpoint abrogation is a hallmark of CHK1 inhibition and is also reported for MK-8776 , LY2603618 [1], and PF-477736 [2]. The specific potency of Chk-IN-1 for G2/M checkpoint abrogation, in terms of an EC50 value, has not been publicly disclosed, which limits direct quantitative comparison to other inhibitors like PF-477736 (EC50 = 45 nM for camptothecin-induced G2 arrest in CA46 cells) [2].

Cell Cycle G2/M Checkpoint DNA Damage Checkpoint Abrogation

Chk-IN-1 Chemical Scaffold: Thieno[2,3-d]pyridazine Core vs. Clinical CHK1 Inhibitors

Chk-IN-1 is built upon a thieno[2,3-d]pyridazine-7-carboxamide core structure . This scaffold is distinct from clinical-stage CHK1 inhibitors: MK-8776 (SCH 900776) is a pyrazolo[1,5-a]pyrimidine derivative [1]; LY2603618 (Rabusertib) is a substituted urea derivative [2]; PF-477736 is a diazepinoindolone derivative [3]; and AZD7762 is a thiophenecarboxamide derivative [4]. Differences in chemical scaffold can affect off-target profiles, solubility, and pharmacokinetic properties, even when the primary target is the same.

Chemical Scaffold Thienopyridazine Small Molecule Structure-Activity Relationship

Chk-IN-1 Application Scenarios: Where This Dual Inhibitor Provides Scientific Utility


Tool Compound for Investigating Dual CHK1/CHK2 Inhibition in DNA Damage Response

Chk-IN-1 is suitable for use as a research tool to study the biological consequences of simultaneous CHK1 and CHK2 inhibition. This dual inhibition profile allows researchers to probe the combined roles of both checkpoint kinases in the DNA damage response and cell cycle control, providing a phenotype distinct from CHK1-selective agents like MK-8776 or LY2603618 . This is particularly relevant for studying mechanisms of chemosensitization where both CHK1 and CHK2 activity may be contributing to cell survival.

In Vitro G2/M Checkpoint Abrogation Studies

Chk-IN-1 is documented to prevent DNA damage-induced cell cycle arrest at the G2/M checkpoint . It can be employed in cellular assays designed to assess checkpoint abrogation and mitotic catastrophe following DNA damage, serving as a comparator for CHK1-selective inhibitors to delineate CHK1-specific versus CHK1/CHK2 combined effects on cell cycle progression.

Scaffold-Specific SAR and Medicinal Chemistry Studies

The thieno[2,3-d]pyridazine-7-carboxamide core of Chk-IN-1 is structurally distinct from the scaffolds of clinical CHK1 inhibitors such as MK-8776, LY2603618, PF-477736, and AZD7762 . Chk-IN-1 can be used as a reference compound in structure-activity relationship (SAR) studies focused on this chemotype, enabling comparisons of potency, selectivity, and physicochemical properties across different chemical series targeting the CHK1/CHK2 kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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